3-(DIETHYLAMINO)PYRROLIDINE
Description
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Properties
CAS No. |
108963-18-4 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Diethylamino Pyrrolidine
Nucleophilic and Lewis Basic Properties
The basicity of the pyrrolidine (B122466) scaffold is a key characteristic, with the pKa of the conjugate acid of pyrrolidinium (B1226570) ions typically around 11.3. researchgate.net However, the introduction of substituents can significantly influence this property. researchgate.net For 3-(diethylamino)pyrrolidine, both nitrogen atoms can act as Brønsted-Lowry bases by accepting a proton. The relative basicity of the two nitrogen centers can be influenced by electronic and steric factors. In general, tertiary amines tend to be slightly more basic than secondary amines in the gas phase, but this can be altered by solvation effects in solution. The diethylamino group, with its electron-donating ethyl groups, enhances the electron density on its nitrogen, contributing to the molecule's Lewis basicity.
The nucleophilic character of this compound allows it to participate in various chemical transformations. The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, leading to the formation of new chemical bonds. This reactivity is fundamental to its role in both organocatalysis and as a ligand in transition metal catalysis. For instance, the diethylamino group can undergo nucleophilic substitution reactions. evitachem.com The nucleophilic potential of tertiary amines like the diethylamino group in this compound is significant, enabling them to catalyze nucleophilic substitution reactions at aromatic heterocycles. mdpi.com
The Lewis basicity, the ability to donate an electron pair to a Lewis acid, is another crucial aspect of the chemical reactivity of this compound. This property is central to its function as a ligand in transition metal complexes, where the nitrogen atoms can coordinate to a metal center. The strength of this coordination is influenced by both the inherent basicity of the nitrogen atoms and the steric environment around them. The dialkylamino groups in compounds like 4-N,N-dimethylaminopyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY) dramatically increase their Lewis basicity, which is in line with their high catalytic efficiency in reactions like acylations. beilstein-journals.org
Participation in Organocatalytic Transformations
This compound and its derivatives are effective organocatalysts, participating in a variety of transformations primarily through enamine and iminium ion catalysis mechanisms. mun.ca These catalytic pathways are central to many carbon-carbon bond-forming reactions, including Michael additions and cycloadditions.
Enamine catalysis involves the reaction of a secondary amine catalyst, such as the pyrrolidine nitrogen of this compound, with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. masterorganicchemistry.comrsc.org This enamine is a more reactive nucleophile than the corresponding enol or enolate of the starting carbonyl compound. rsc.orgacs.org The formation of the enamine involves a series of steps, including protonation of the carbonyl oxygen, nucleophilic attack by the secondary amine, and subsequent dehydration. masterorganicchemistry.com The resulting enamine can then react with various electrophiles. masterorganicchemistry.com The reaction concludes with the hydrolysis of the resulting iminium ion to regenerate the carbonyl compound and the amine catalyst, thus completing the catalytic cycle. masterorganicchemistry.com
Iminium ion catalysis, conversely, involves the activation of α,β-unsaturated aldehydes or ketones. acs.orgrsc.org The secondary amine catalyst reacts with the conjugated carbonyl compound to form a positively charged iminium ion. acs.orgub.edu This iminium ion is a more potent electrophile than the starting enone or enal, lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system and making it more susceptible to nucleophilic attack. mun.carsc.org This activation strategy has been successfully employed in various reactions, including Michael additions and cycloadditions. acs.orgrsc.org The catalytic cycle is completed by the hydrolysis of the intermediate generated after the nucleophilic attack, which releases the product and regenerates the amine catalyst. acs.org
Computational studies have been instrumental in understanding the stability and reactivity of pyrrolidine-derived iminium ions. ub.edu These studies help in predicting the efficiency of aminocatalyzed reactions by evaluating the energy values for the exchange equilibria between different iminium ions and carbonyl compounds. acs.orgub.edu
This compound-based catalysts have demonstrated significant utility in asymmetric Michael additions. mun.camdpi.com In these reactions, the catalyst activates a ketone or aldehyde via enamine formation, which then adds to a Michael acceptor, such as a nitroalkene. mun.camdpi.com The use of chiral pyrrolidine derivatives can lead to the formation of products with high enantioselectivity and diastereoselectivity. mun.ca For instance, pyrrolidine-based chiral diamines and triamines have been shown to efficiently catalyze the Michael addition of cyclic ketones to nitroalkenes, yielding syn diastereomers with excellent enantioselectivities. mun.ca
The mechanism of these Michael reactions can sometimes be complex, with evidence suggesting that in certain systems catalyzed by two different amine catalysts, the key nucleophile may not be the enamine but rather the enolate of the ketone. rsc.org
In addition to Michael additions, pyrrolidine derivatives are effective catalysts for cycloaddition reactions. mdpi.combohrium.comresearchgate.net Organocatalytic [3+2] cycloaddition reactions, for example, have been developed using chiral bifunctional 4-pyrrolidinopyridines. bohrium.com These catalysts have proven to be highly efficient and stereoselective in the asymmetric [3+2] cycloaddition of allylic N-ylides, providing a powerful method for constructing chiral spiropyrazolone derivatives. bohrium.com The stereochemical outcome of these reactions is often controlled by non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrates. bohrium.com
The table below summarizes the role of pyrrolidine-based catalysts in selected organocatalytic transformations:
| Reaction Type | Catalyst Type | Activation Mode | Key Intermediates | Representative Substrates | Reference(s) |
| Michael Addition | Chiral Pyrrolidine Diamines/Triamines | Enamine Catalysis | Enamine, Iminium Ion | Cyclic Ketones, Nitroalkenes | mun.ca |
| Michael Addition | Pyrrolidine and Trifluoroacetic Acid | Iminium Ion Catalysis | Iminium Ion | Aldehydes, Nitroalkenes | mdpi.com |
| [3+2] Cycloaddition | Chiral Bifunctional 4-Pyrrolidinopyridines | Lewis Base Catalysis | Allylic N-Ylide | Allylic Carbonates, Pyrazolones | bohrium.com |
| [3+2] Cycloaddition | Organocatalyst | Not Specified | Azomethine Ylide | Isatin-derived Ketimines, 2-Ylideneindane-1,3-diones | mdpi.com |
Ligand Properties in Transition Metal Catalysis
The nitrogen atoms in this compound can act as Lewis bases and donate their lone pairs of electrons to transition metal centers, forming coordination complexes. This ability makes pyrrolidine derivatives, including this compound, valuable ligands in transition metal-catalyzed reactions. researchgate.netrsc.org The coordination of these ligands to a metal can influence the metal's electronic properties, steric environment, and ultimately its catalytic activity and selectivity. acs.orgresearchgate.net
The synthesis of chiral pyrrolidine-based ligands is a significant area of research, as these ligands are crucial for asymmetric catalysis. researchgate.netnih.govorganic-chemistry.orgmdpi.comnih.gov A common strategy involves starting from readily available chiral precursors, such as L-proline or its derivatives, to introduce stereocenters into the ligand scaffold. mdpi.com Another approach is the stereoselective synthesis from acyclic precursors, which allows for the creation of optically pure pyrrolidine derivatives through cyclization reactions. mdpi.com
The design of these ligands often incorporates specific structural features to control the stereochemical outcome of the catalyzed reaction. For example, the introduction of bulky substituents can create a chiral pocket around the metal center, directing the approach of the substrate. researchgate.net Furthermore, the incorporation of additional donor atoms, such as phosphorus or oxygen, can lead to bidentate or tridentate ligands with enhanced coordination properties. researchgate.netresearchgate.netacs.org The synthesis of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, has received considerable attention due to their effectiveness in a wide range of catalytic transformations. researchgate.net
A straightforward and flexible method for preparing pyrrolidine-based ligands involves the diastereoselective allylation of chiral imines, followed by a cyclization step. researchgate.net This strategy has been used to synthesize a variety of P,N-ligands. researchgate.net Another approach involves the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a general route to diversely functionalized homochiral pyrrolidines. nih.gov
The table below provides examples of synthetic strategies for chiral pyrrolidine-based ligands:
| Synthetic Strategy | Starting Material(s) | Key Reaction(s) | Resulting Ligand Type | Reference(s) |
| Functionalization of Chiral Pool | L-proline, 4-hydroxy-L-proline | Various functional group transformations | Various | mdpi.com |
| Cyclization of Acyclic Precursors | Acyclic amino alcohols or amines | Intramolecular cyclization | Various | mdpi.com |
| Diastereoselective Allylation and Cyclization | Chiral imines | Allylation, Hydrozirconation/Halogenation | P,N-ligands | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides, Olefinic dipolarophiles | Metal-catalyzed cycloaddition | Diversely functionalized pyrrolidines | nih.gov |
The coordination of this compound-based ligands to transition metals results in the formation of complexes with specific geometries and electronic properties. rsc.orgusask.ca The pyrrolidine ring can adopt different conformations upon coordination, and the chirality of the ligand can induce a specific stereochemistry at the metal center. rsc.org Spectroscopic techniques, such as NMR and CD spectroscopy, are often used to characterize these complexes and determine their structure in solution. rsc.org
Understanding the coordination chemistry is crucial for elucidating the catalytic cycle of a reaction. researchgate.net The ligand can play multiple roles during the catalytic process, such as stabilizing the active catalytic species, influencing the rate-determining step, and controlling the stereoselectivity of the product formation. researchgate.net For instance, in some catalytic cycles, a portion of the ligand may reversibly dissociate from the metal center to create a vacant coordination site for substrate binding. researchgate.net
The elucidation of the catalytic cycle often involves a combination of experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, and computational modeling. acs.orgnih.gov DFT calculations, for example, can provide insights into the transition state structures and the energy barriers of different reaction pathways, helping to explain the observed reactivity and selectivity. acs.orgnih.gov In some cases, non-covalent interactions, such as hydrogen bonding between the ligand and the substrate, have been shown to play a critical role in organizing the transition state and achieving high levels of stereocontrol. acs.orgnih.gov
Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound
Kinetic studies on similar secondary amines, like pyrrolidine itself, in nucleophilic substitution reactions have been conducted to determine their nucleophilicity parameters. For instance, the kinetics of pyrrolidine's reactions with various electrophiles, such as 2-methoxy-3-X-5-nitrothiophenes, have been investigated in different solvent systems to quantify its nucleophilicity. rsc.org These studies typically involve monitoring the reaction progress spectrophotometrically under pseudo-first-order conditions to determine the rate constants. rsc.org The data from such studies can be used to predict the reaction rates of pyrrolidine with other electrophiles. rsc.org
In the context of carbon dioxide (CO2) capture, a field where amines are extensively studied, kinetic and thermodynamic data are crucial. Research on aqueous solutions of compounds like 3-dimethylamino-1-propanol (B49565) (a structurally related tertiary amine) and 1-(2-hydroxyethyl)pyrrolidine blended with other amines has been performed. ntnu.noresearchgate.net These studies measure the kinetics of CO2 absorption, density, viscosity, and N2O solubility over a range of temperatures. ntnu.noresearchgate.net Thermodynamic models are then used to correlate and predict the CO2 equilibrium solubility in these amine solutions. researchgate.net The heat of absorption of CO2 is a key thermodynamic parameter determined in such studies. researchgate.net While this data is not directly for this compound, it highlights the methodologies used and the type of data that would be relevant for assessing its potential in similar applications.
The following table illustrates the type of kinetic data collected for related amine systems in CO2 capture studies.
| Amine System | Temperature Range (°C) | Kinetic Parameter Measured |
| 3DMA1P/MAPA & 1-(2HE)PRLD/MAPA | 29–63 | Pseudo-first order kinetic constant |
| Aqueous 3-dimethylamino-1-propanol (3DMA1P) | 25–60 | CO2 equilibrium solubility |
Note: 3DMA1P is 3-dimethylamino-1-propanol, MAPA is 3-(methylamino)propylamine, and 1-(2HE)PRLD is 1-(2-hydroxyethyl)pyrrolidine. This data is for analogous systems and not directly for this compound. ntnu.noresearchgate.netresearchgate.net
Elucidation of Complex Reaction Mechanisms through Experimental and Theoretical Means
The elucidation of reaction mechanisms involving pyrrolidine derivatives often employs a combination of experimental techniques and theoretical calculations. While specific studies focusing exclusively on this compound are scarce, the general mechanistic pathways for reactions involving the pyrrolidine scaffold are well-documented.
Experimental approaches to understanding reaction mechanisms include kinetic studies, isotopic labeling experiments, and the characterization of intermediates and byproducts. For example, in palladium-catalyzed C(sp3)–H arylation of pyrrolidines, deuterium (B1214612) labeling experiments have been used to probe the reversibility of C-H bond cleavage. acs.org These experiments showed that deuteration occurred at specific positions on the pyrrolidine ring, providing insight into which C-H bonds are activated by the palladium catalyst. acs.org
Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of reactions. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov These calculations can determine the structures and relative energies of reactants, transition states, and products, helping to distinguish between different possible mechanistic pathways. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov For instance, DFT calculations have been used to explore the mechanism of the reaction between 3-pyrroline-2-one (B142641) derivatives and amines to form pyrrolidine-2,3-diones. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov These studies revealed that kinetic selectivity was more significant than thermodynamic selectivity in determining the major product. nih.govnih.gov
In the context of organocatalysis, where pyrrolidine derivatives are often employed, computational studies have been used to understand the stability of intermediates like iminium ions. acs.org The relative energies of different iminium ions, formed from the reaction of pyrrolidine with various carbonyl compounds, can be calculated to predict which species will predominate in a reaction mixture. acs.org
The mechanism of multicomponent reactions involving pyrrolidine has also been investigated. For example, the three-component reaction of 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine to form complex spiro heterocyclic compounds is proposed to proceed via the in-situ generation of an azomethine ylide intermediate from pyrrolidine, followed by a 1,3-dipolar cycloaddition. rsc.org
The following table summarizes the types of mechanistic insights gained from studies on related pyrrolidine systems.
| Reaction Type | Method of Mechanistic Study | Key Mechanistic Findings |
| Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines | Deuterium labeling experiments | Reversible cleavage of both cis- and trans-C(4)–H bonds, indicating the formation of cyclopalladated intermediates. acs.org |
| Synthesis of Pyrrolidine-2,3-diones | Density Functional Theory (DFT) calculations | The main product is formed via the pathway with the lowest activation energy (kinetic control). nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov |
| Iminium Ion Formation in Organocatalysis | Computational study of exchange equilibria | Relative stabilities of various pyrrolidine-derived iminium ions can be predicted. acs.org |
| Three-Component Spiro-oxindole Synthesis | Proposed reaction mechanism based on product structure | Involves the generation of an azomethine ylide from pyrrolidine followed by a 1,3-dipolar cycloaddition. rsc.org |
Derivatization and Structural Modifications of the 3 Diethylamino Pyrrolidine Scaffold
Synthesis of N-Substituted Pyrrolidine (B122466) Derivatives
The secondary amine of the pyrrolidine ring is a prime site for introducing a wide range of substituents. Common strategies include N-acylation and N-arylation, which alter the electronic nature and steric bulk at the N-1 position.
N-Acylation: The pyrrolidine nitrogen can be readily acylated using various acylating agents. For instance, treatment of a 3-aminopyrrolidine (B1265635) derivative with diethylcarbamyl chloride can yield the corresponding 1-diethylcarbamyl-pyrrolidine. google.com This reaction typically involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the acylating agent. google.com Subsequent modifications can be performed on the 3-amino group, such as methylation, to produce compounds like 1-diethylcarbamyl-3-dimethylamino pyrrolidine. google.com
N-Arylation: The introduction of an aryl group at the N-1 position (N-arylation) is a significant modification that creates N-aryl pyrrolidines, a class of compounds with notable biological activities. nih.gov This transformation is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govhelsinki.fi This reaction pairs the pyrrolidine with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a suitable ligand. helsinki.fiacs.org Photocatalytic methods have also emerged as a milder alternative for N-arylation, utilizing light energy to drive the C-N bond formation. helsinki.fi These methods have been successfully applied to various 3-substituted pyrrolidines. helsinki.fi
Reductive Amination: N-alkylation can also be achieved via reductive amination. This two-step, one-pot process involves the reaction of the pyrrolidine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to yield the N-substituted product. rsc.orgkanto.co.jp Iridium-based catalysts are often employed for this transformation, which can proceed under mild conditions. kanto.co.jp
Table 1: Methods for N-Substitution of the Pyrrolidine Ring
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Acylation | Acyl Halides (e.g., Diethylcarbamyl chloride) | Base (e.g., Et3N) | N-Acyl Pyrrolidines |
| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X) | Palladium Catalyst (e.g., Pd2(dba)3), Ligand, Base | N-Aryl Pyrrolidines |
| N-Arylation (Photocatalytic) | Aryl Halides (Ar-X) | Photocatalyst (e.g., Organic Dye, Metal Complex), Light | N-Aryl Pyrrolidines |
| Reductive Amination | Aldehyde or Ketone (R-CO-R') | Reducing Agent (e.g., HCOOH/NH4+), Iridium Catalyst | N-Alkyl Pyrrolidines |
Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Species
The presence of two tertiary amine groups in N-substituted 3-(diethylamino)pyrrolidine derivatives, or the tertiary diethylamino group and the secondary pyrrolidine amine in the parent compound, allows for the formation of quaternary ammonium salts. Quaternization involves the alkylation of a tertiary amine with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide), resulting in a positively charged nitrogen center. nih.gov
This transformation is fundamental in the synthesis of phase-transfer catalysts, where the resulting salt can facilitate reactions between reagents in immiscible phases. nih.gov For example, camphor-derived diamines, which feature a pyrrolidine moiety, have been converted to their quaternary ammonium salts by reaction with benzyl bromide in the presence of a base like potassium carbonate. nih.gov The quaternization reaction can be directed to either the pyrrolidine nitrogen (if it is tertiary) or the exocyclic diethylamino group. The resulting charged species are key components in various materials, including corrosion inhibitors and specialized chemical reagents. researchgate.net
Introduction of Additional Chiral Centers and Functional Groups
The this compound scaffold can be elaborated to include additional stereocenters and functional groups, enhancing its structural complexity and utility. The stereoselective synthesis of these more complex derivatives is a key area of research. rsc.orgnih.gov
A common strategy involves starting with a chiral, functionalized pyrrolidine precursor, such as (S)- or (R)-3-hydroxypyrrolidine. google.comgoogle.com The hydroxyl group not only establishes an initial chiral center but also serves as a handle for further modifications. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by diethylamine (B46881) via a nucleophilic substitution reaction to install the diethylamino group while retaining the stereochemistry at the C-3 position.
Alternatively, cascade reactions can be employed to construct the pyrrolidine ring with multiple stereocenters in a single, efficient process. A one-pot nitro-Mannich/hydroamination cascade, using a combination of base and gold(I) catalysis, can produce substituted pyrrolidines with three stereocenters in high yield and with good to excellent diastereoselectivity. rsc.org Biocatalytic methods, using engineered enzymes like cytochrome P450, have also been developed to construct chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides, offering a green and highly enantioselective route. nih.gov These advanced synthetic methods provide access to a diverse array of structurally complex and optically pure pyrrolidine derivatives. nih.govmdpi.com
Design and Synthesis of Pyrrolidine-Based Ligands and Auxiliaries
The this compound scaffold is a valuable building block for designing chiral ligands and auxiliaries used in asymmetric catalysis. researchgate.netlookchem.com The nitrogen atoms within the structure can act as Lewis basic sites to coordinate with metal centers, forming chiral catalysts that can induce enantioselectivity in chemical reactions. researchgate.net
The synthesis of these ligands often involves coupling the pyrrolidine scaffold with other coordinating groups, such as phosphines, pyridines, or ferrocenyl moieties. diva-portal.orgnih.gov A flexible synthetic method allows for the diastereoselective allylation of imines derived from phenylglycinol, followed by a hydrozirconation/halogenation sequence to form the pyrrolidine ring. researchgate.net This approach has been used to create a library of ligands for asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net
Ferrocene-containing P,N ligands have been developed where the chiral pyrrolidine unit is attached to a ferrocene (B1249389) backbone. nih.gov These ligands are synthesized through a multi-step sequence, often involving a diastereoselective ortho-metalation of a ferrocenepyrrolidine precursor, followed by coupling with a phosphine (B1218219) group. nih.gov Such ligands have proven highly effective in rhodium-catalyzed asymmetric hydrogenation of various olefins. nih.gov Similarly, chiral pyridyl pyrrolidine ligands are synthesized for use in palladium-catalyzed allylic alkylation reactions. diva-portal.org The modular nature of these syntheses allows for systematic variation of the ligand's steric and electronic properties to optimize catalytic performance. diva-portal.org
Table 2: Examples of Pyrrolidine-Based Ligands in Asymmetric Catalysis
| Ligand Type | Key Structural Feature | Catalytic Application | Reported Performance (Example) |
|---|---|---|---|
| P,N-Ligand | Pyrrolidine + Phosphine group | Pd-catalyzed Allylic Alkylation | Up to 84% ee |
| Ferrocenyl P,N-Ligand | Pyrrolidine + Ferrocene + Phosphine | Rh-catalyzed Olefin Hydrogenation | Up to 97.9% ee |
| Pyridyl Pyrrolidine | Pyrrolidine + Pyridine ring | Pd-catalyzed Allylic Alkylation | Enantioselectivity influenced by ligand sterics |
| Chiral Auxiliary | Chiral Pyrrolidine Scaffold | Enantioselective Processes | Used as a building block for enantiomerically pure compounds |
Computational and Theoretical Investigations of 3 Diethylamino Pyrrolidine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 3-(diethylamino)pyrrolidine is not static. The molecule possesses significant conformational flexibility arising from two main sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-N bond of the diethylamino substituent.
The pyrrolidine ring typically adopts non-planar conformations to relieve ring strain, most commonly the "envelope" (with Cs symmetry) and "twist" (with C2 symmetry) forms. nih.gov Ab initio calculations on the parent pyrrolidine molecule have shown that the envelope form is slightly more stable, with a total energy of -132976.80 kcal/mol, compared to the twist form's energy of -132976.05 kcal/mol. nih.gov The energy barrier for interconversion between these puckered forms is generally low, allowing for rapid changes at room temperature. nih.gov
Table 1: Representative Conformational Data for Pyrrolidine Analogs This table illustrates the type of data generated in conformational analysis studies for related molecules. Specific values for this compound would require dedicated calculations.
| Molecule/Analog | Method | Key Finding | Energy Difference (kcal/mol) | Source |
|---|---|---|---|---|
| Pyrrolidine | Ab initio (MP2/6-31G**) | Envelope conformer is more stable than the Twist conformer. | 0.75 | nih.gov |
| Pyrrolidine-Carbamate Spacer | DFT (B3LYP/6-31G*) | "Anti" conformation is more stable than "Syn" due to H-bonding. | 2.74 | unimi.it |
| Proline Dipeptide | DFT (B3LYP/6-31G(d,p)) | Identified multiple low-energy conformations based on Ramachandran map. | N/A | mdpi.com |
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic properties of this compound, which are fundamental to its reactivity. bohrium.comacs.org
DFT methods, with functionals like B3LYP or M06-2X, are widely used to optimize the molecule's geometry and compute its electronic characteristics. bohrium.comacs.org These calculations can determine the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For instance, the nitrogen atoms of the pyrrolidine ring and the diethylamino group are expected to be nucleophilic centers.
A key aspect of these calculations is the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bohrium.com A smaller gap generally implies higher reactivity. Studies on pyrrolidine-functionalized fullerenes, for example, have shown that functionalization alters the HOMO-LUMO gap, thereby modifying the molecule's conductivity and electrophilicity. bohrium.com
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov These calculations provide a detailed picture of bonding and charge transfer within the molecule.
Table 2: Representative Predicted Electronic Properties for Pyrrolidine Derivatives This table shows typical electronic property data obtained from DFT calculations for analogous compounds.
| Property | Method | Typical Value/Finding for Analogs | Significance | Source |
|---|---|---|---|---|
| HOMO Energy | DFT/B3LYP | -6 to -8 eV | Electron-donating ability | bohrium.com |
| LUMO Energy | DFT/B3LYP | -1 to 1 eV | Electron-accepting ability | bohrium.com |
| HOMO-LUMO Gap | DFT/B3LYP | ~5 to 7 eV | Chemical reactivity, stability | bohrium.com |
| Dipole Moment | DFT/B3LYP | 1.5 to 3.0 Debye | Polarity, solubility | bohrium.com |
Molecular Modeling of Intermolecular Interactions in Catalytic Systems
In many of its applications, particularly in catalysis, this compound does not act in isolation. Its interactions with other molecules, such as substrates, reagents, or solvents, are critical. Molecular modeling techniques, especially molecular dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to study these complex systems. rsc.orgplos.org
MD simulations treat the molecule and its environment using classical mechanics, allowing researchers to observe its dynamic behavior over time. mdpi.commdpi.com This approach can reveal how the molecule orients itself within a solvent or at a catalyst's active site. It is particularly useful for understanding the stability of binding interactions, often through the analysis of intermolecular hydrogen bonds and other non-covalent forces. plos.org For example, MD simulations of inhibitors containing a pyrrolidine moiety have revealed that stable hydrogen bonds with key amino acid residues are crucial for their biological activity. plos.org
For studying chemical reactions in a complex environment like an enzyme active site, QM/MM methods are the gold standard. rsc.org In this approach, the reacting core of the system (e.g., this compound and the substrate) is treated with high-accuracy quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is described with more computationally efficient molecular mechanics. This allows for an accurate description of bond-breaking and bond-forming events within the context of the larger system. rsc.org
Prediction of Spectroscopic Signatures for Mechanistic Insights and Structural Elucidation
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand reaction mechanisms.
Vibrational Spectroscopy (IR and Raman): DFT and ab initio calculations can predict the vibrational frequencies of a molecule. nih.govresearchgate.netcore.ac.uk Each vibrational mode corresponds to a specific motion of the atoms, such as N-H stretching or ring deformation. By calculating the theoretical IR and Raman spectra for different possible conformers of this compound, scientists can match these predictions to experimental spectra to determine which conformer is present. nih.gov For instance, ab initio calculations on pyrrolidine have accurately assigned the low-frequency out-of-plane deformation modes observed in its IR and Raman spectra. nih.gov
NMR Spectroscopy: While not explicitly detailed in the provided search results for this specific molecule, quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The chemical environment of each nucleus determines its shielding, and calculations can provide theoretical shifts that are highly sensitive to the molecule's conformation. Comparing predicted and experimental NMR data is a powerful method for structural elucidation in solution. ethz.ch
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.govmdpi.comnih.gov The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov This information is useful for characterizing the molecule and understanding its photophysical properties. Studies on related compounds show that TD-DFT calculations can reproduce experimental UV-Vis spectra with good accuracy, helping to assign the nature of the electronic transitions (e.g., π-π*). mdpi.commdpi.comresearchgate.net
Applications of 3 Diethylamino Pyrrolidine in Advanced Synthetic Organic Chemistry
Chiral Building Block in the Synthesis of Complex Organic Molecules (Non-Clinical Focus)
The defined stereochemistry and bifunctional nature of 3-(diethylamino)pyrrolidine make it an important chiral building block. Synthetic chemists utilize it to introduce specific stereocenters and functional groups into larger, more complex molecular architectures. By incorporating the pyrrolidine (B122466) scaffold, researchers can construct intricate molecules with precise three-dimensional arrangements.
For instance, this compound has been used as a key reactant in the synthesis of complex polycyclic and heterocyclic systems. In one such synthesis, it was reacted with 12H-benzo[g]pyrido[2,1-b]quinazoline-12-one-4-carboxylic acid to form a complex amide, demonstrating its utility in building elaborate molecular frameworks. acs.org Another notable example involves the reaction of this compound to produce a pyrazole-containing compound, (3-Diethylamino-pyrrolidin-1-yl)-[4-methyl-5-(3-trimethylsilanylethynyl-phenyl)-1H-pyrazol-3-yl]-methanone, which was achieved in a high yield of 91%. google.com.pg These examples underscore the role of this compound in facilitating the construction of molecules with significant structural complexity.
Table 1: Synthesis of Complex Molecules Using this compound as a Building Block
| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Yield | Citation |
|---|---|---|---|---|---|
| This compound | 12H-benzo[g]pyrido[2,1-b]quinazoline-12-one-4-carboxylic acid (6a) | 4-[this compound-1-carbonyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-12-one | Amide Coupling | Not Specified | acs.org |
Development of Novel Organocatalytic Systems
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. The pyrrolidine ring is a "privileged" scaffold, forming the core of many highly successful organocatalysts, most notably proline and its derivatives. nih.govacs.org Catalysts like 3-pyrrolidinecarboxylic acid have proven effective in promoting enantioselective anti-Mannich-type reactions, highlighting the importance of the 3-substituted pyrrolidine structure in controlling stereochemical outcomes. nih.govnii.ac.jp The functional group at the 3-position plays a critical role in the catalytic cycle, influencing both reaction rate and selectivity through non-covalent interactions. nih.gov
While the general pyrrolidine framework is central to organocatalysis, the specific use of this compound in the development of new organocatalytic systems is not as extensively documented in the available literature. However, the known reactivity of related structures suggests its potential as a precursor for catalysts where a basic, nucleophilic side chain could be advantageous for activating substrates or modulating the catalyst's electronic properties.
Ligand Design for Asymmetric Metal-Catalyzed Transformations
In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from the catalyst to the product, enabling the synthesis of enantiomerically pure compounds. The rigid structure of the pyrrolidine ring makes it an excellent scaffold for designing such ligands. researchgate.net The strategic placement of donor atoms on this framework allows for the formation of stable and well-defined metal complexes that can effectively control the stereoselectivity of a reaction.
Ligands incorporating a diethylamino functional group have been successfully developed for various transition metal-catalyzed reactions. For example, molecular Ruthenium–CNN pincer complexes featuring a diethylamino group have been shown to be efficient catalysts for the hydrogenation of esters. acs.org Furthermore, N-phosphorylated pyrrolidine derivatives have been synthesized to create bidentate ligands where a diethylamino fragment acts as a key coordinating group. thieme-connect.com These examples demonstrate a clear design strategy where the basic diethylamino group, often in concert with other donor atoms on a chiral backbone like pyrrolidine, creates a specific electronic and steric environment around the metal center. This environment is crucial for achieving high levels of asymmetric induction in reactions such as palladium-catalyzed allylic substitutions and rhodium- or iridium-catalyzed hydrogenations. researchgate.netacs.org
Table 2: Application of Diethylamino-Containing Ligands in Asymmetric Catalysis
| Metal | Ligand Type / Precursor | Reaction Type | Key Finding | Citation |
|---|---|---|---|---|
| Ruthenium | CNN pincer complex with a diethylamino group | Ester Hydrogenation | Found to be an efficient catalyst under mild conditions. | acs.org |
| Rhodium/Iridium | Lutidine-based pincer ligands with amino side-donors | Hydrogenation / Transfer Hydrogenation | Ligand structure enables diverse coordination and catalytic activity. | acs.org |
| Not Specified | N-phosphorylated pyrrolidine | Not Specified | The diethylamino fragment serves as a coordinating part of a bidentate ligand system. | thieme-connect.com |
Role as an Intermediate in the Synthesis of Materials Science Precursors
Functional polymers and advanced materials often derive their unique properties from specific chemical units incorporated into their structure. Pyrrolidine derivatives are utilized as precursors to synthesize such materials, particularly "smart" polymers that respond to external stimuli like temperature or pH.
A prominent example is the synthesis of functional polyacrylamides through post-polymerization modification. nih.gov In this approach, a precursor polymer, poly(2,2,2-trifluoroethyl acrylate), is reacted with pyrrolidine. This reaction grafts the pyrrolidine ring onto the polymer backbone, creating poly(N-acryloyl pyrrolidine). This modified polymer exhibits distinct phase-transition behaviors, a key characteristic for applications in areas like biomedicine and controlled release systems. nih.gov The incorporation of pyrrolidine derivatives has also been noted in the synthesis of thermoresponsive copolymers. rsc.org
While these studies use the parent pyrrolidine, they establish a clear synthetic pathway for incorporating this heterocyclic system into functional materials. The use of this compound as the precursor in such reactions would introduce a basic, pH-responsive diethylamino group into the final polymer. This would be a highly desirable feature for creating materials that can, for example, chelate metal ions or exhibit pH-dependent solubility and conformation, further expanding their application in materials science.
Advanced Analytical Characterization in Research on 3 Diethylamino Pyrrolidine
Spectroscopic Techniques for Complex Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for determining the molecular structure of reaction products involving 3-(DIETHYLAMINO)PYRROLIDINE. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. nih.gov In the case of this compound derivatives, NMR spectra reveal key information. The ¹H NMR spectrum would show characteristic signals for the diethylamino group's ethyl protons (a quartet and a triplet) and distinct signals for the protons on the pyrrolidine (B122466) ring. rsc.org The chemical shifts and coupling patterns of the pyrrolidine protons are particularly informative for determining the substitution pattern and relative stereochemistry. researchgate.net For instance, the diastereotopic nature of protons on the pyrrolidine ring can lead to complex splitting patterns, which can be analyzed to infer the molecule's conformation. researchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For a reaction product derived from this compound, the IR spectrum would confirm the presence of C-H bonds from the alkyl groups and the pyrrolidine ring. The absence of certain bands (e.g., a carbonyl stretch if a ketone was reduced to form the pyrrolidine) or the appearance of new ones provides direct evidence for the chemical transformation that has occurred. The N-H stretching vibration, if present in a secondary amine precursor, would disappear upon N-alkylation. researchgate.net
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine C2/C5-H | ~2.8-3.2 | ~50-55 |
| Pyrrolidine C3-H | ~2.9-3.3 | ~58-62 |
| Pyrrolidine C4-H | ~1.8-2.2 | ~28-32 |
| N-CH₂CH₃ | ~2.5-2.7 (quartet) | ~47-51 |
| N-CH₂CH₃ | ~1.0-1.2 (triplet) | ~12-15 |
Chromatographic Methods for Enantiomeric and Diastereomeric Resolution
Since this compound is a chiral molecule, its synthesis often results in a mixture of enantiomers or diastereomers. The separation of these stereoisomers, known as resolution, is critical and is typically achieved using chromatographic techniques. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the most common method for chiral separations. unife.it This is accomplished by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs are widely used for the resolution of a variety of chiral compounds. nih.gov
Another approach is indirect separation, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. nih.govsemanticscholar.org These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase. nih.gov After separation, the original enantiomers can be recovered by removing the derivatizing agent.
| CSP Type | Selector Example | Typical Mobile Phase | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, steric interactions |
| Pirkle-type | (R,R)-Whelk-O1 | Hexane/Ethanol (B145695) | π-π interactions, hydrogen bonding, dipole-dipole |
| Cyclodextrin-based | β-Cyclodextrin | Aqueous buffers | Inclusion complexation |
In-Situ Reaction Monitoring Techniques for Mechanistic Studies (e.g., IR, NMR)
Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and improving yields. In-situ (in the reaction mixture) monitoring techniques allow researchers to observe the reaction as it happens, providing valuable data on reaction kinetics, intermediates, and byproducts. nih.gov
Online NMR Spectroscopy NMR spectroscopy is a powerful, non-invasive tool for monitoring reactions in real-time. nih.govresearchgate.net By setting up a flow system that circulates the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals. nih.gov This allows for the quantification of reactants, products, and any observable intermediates over time. europeanpharmaceuticalreview.com For a reaction involving this compound, one could monitor the disappearance of starting material signals and the concurrent appearance of product signals to determine reaction rates and investigate the reaction mechanism. researchgate.net
Process IR Spectroscopy Infrared spectroscopy can also be used for online reaction monitoring. nih.gov By inserting a probe into the reaction vessel, IR spectra can be collected continuously. This is particularly useful for tracking changes in functional groups. For example, in a reaction where an amine is acylated, the disappearance of the N-H band and the appearance of the amide carbonyl band can be monitored to follow the reaction's progress.
| Technique | Advantages | Limitations | Application Example |
|---|---|---|---|
| Online NMR | Provides detailed structural information, quantitative. europeanpharmaceuticalreview.com | Lower sensitivity, requires specialized flow equipment. researchgate.net | Monitoring the formation of a substituted pyrrolidine ring. |
| Process IR | High sensitivity, fast acquisition, robust probes. | Provides functional group information, less structural detail. | Tracking the consumption of a carbonyl starting material. |
Mass Spectrometry for Fragmentation Studies and Reaction Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
When a molecule like this compound is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. For amines, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu In the case of α-pyrrolidine containing compounds, a characteristic fragmentation is the loss of the pyrrolidine ring as a neutral molecule. researchgate.net By studying these fragmentation pathways, researchers can confirm the structure of a synthesized compound and even analyze complex mixtures to identify reaction byproducts. youtube.com
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₃]⁺ | Loss of a methyl group |
| 113 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [C₅H₁₁N₂]⁺ | Alpha-cleavage with loss of C₃H₇ |
| 72 | [C₄H₁₀N]⁺ | Fragment corresponding to diethylamine (B46881) |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
While spectroscopic methods can provide information on relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a crystalline molecule. nih.gov This method provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. soton.ac.ukthieme-connect.de
To perform X-ray crystallography, a suitable single crystal of the compound or a derivative must be grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a map of electron density, from which the atomic structure can be determined. nih.gov For a derivative of this compound, an X-ray crystal structure would unambiguously establish the stereochemistry at the C3 position of the pyrrolidine ring and reveal the preferred conformation of the ring and its substituents in the solid state. nih.govresearchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Space Group | Describes the symmetry of the crystal lattice. | Indicates whether the crystal is chiral (non-centrosymmetric). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Defines the size and shape of the basic crystal building block. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral structure. | A value close to 0 indicates the correct absolute stereochemistry has been assigned. researchgate.net |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | Lower values indicate a better fit of the model to the data. |
Historical Trajectory and Contemporary Research Perspectives
Key Discoveries and Methodological Advancements
The journey of pyrrolidine (B122466) chemistry began with the discovery of the parent heterocycle, pyrrolidine, a five-membered nitrogen-containing ring. wikipedia.org Over the years, extensive research has led to the development of numerous synthetic routes to pyrrolidine and its derivatives. wikipedia.orgorganic-chemistry.org A significant advancement in this area is the industrial preparation of pyrrolidine from 1,4-butanediol (B3395766) and ammonia (B1221849) at high temperatures and pressures, utilizing a cobalt- and nickel-oxide catalyst. wikipedia.org
The synthesis of substituted pyrrolidines, including 3-(diethylamino)pyrrolidine, often starts from readily available precursors like proline and 4-hydroxyproline. nih.gov Methodological advancements have enabled the stereoselective synthesis of these derivatives, which is crucial for their application in pharmaceuticals. nih.govmdpi.com One common strategy involves the reduction of proline to prolinol, followed by further chemical modifications. nih.gov Another approach is the cyclization of acyclic precursors to form the pyrrolidine skeleton. nih.gov
More specifically, the synthesis of compounds like (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, a structurally related compound, often begins with (R)-3-pyrrolidinol. The amine group is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The hydroxyl group at the 3-position is then converted into a good leaving group, which is subsequently displaced by an amine, such as dimethylamine. This general strategy can be adapted for the synthesis of this compound.
Emerging Trends in Pyrrolidine Chemistry and Amine Catalysis
Pyrrolidine and its derivatives have become foundational scaffolds in the field of organocatalysis, a type of catalysis that uses small organic molecules to accelerate chemical reactions. nih.gov The unique structural and electronic properties of the pyrrolidine ring make it an excellent backbone for the design of chiral catalysts. nih.gov
A significant trend in this area is the development of bifunctional catalysts, where the pyrrolidine moiety is appended with other functional groups that can participate in the catalytic cycle. nih.govunibo.it For instance, prolinamide derivatives, where the carboxylic acid of proline is converted to an amide, have been explored as catalysts in various asymmetric reactions. nih.gov The introduction of a trifluoromethanesulfonamide (B151150) group has been shown to enhance catalytic performance by acting as a hydrogen-bond donor. nih.gov
The use of computational studies is another emerging trend that aids in the rational design of new pyrrolidine-based catalysts. acs.org These studies provide insights into the stability of reaction intermediates, such as iminium ions, which are key to many organocatalytic transformations. acs.org This understanding allows for the fine-tuning of catalyst structures to achieve higher efficiency and selectivity.
Furthermore, there is a growing interest in the deconstructive transformation of unstrained cyclic amines like pyrrolidine. researchgate.netacs.org This strategy involves the cleavage of carbon-nitrogen bonds to create structurally diverse acyclic molecules, opening up new avenues for synthetic chemistry. researchgate.net
Future Directions in Synthetic Applications and Method Development
The future of this compound and related compounds is bright, with potential applications spanning from medicinal chemistry to materials science. In medicinal chemistry, pyrrolidine derivatives are key components of numerous drugs and drug candidates. wikipedia.orgontosight.ai The pyrrolidine scaffold is present in natural alkaloids and is a fundamental structure in many pharmaceuticals, including those with anti-diabetic and anticancer properties. wikipedia.orgresearchgate.netmdpi.com Future research will likely focus on the development of novel pyrrolidine-based therapeutic agents with improved efficacy and selectivity. researchgate.net The synthesis of complex spiro compounds incorporating the pyrrolidine ring is also an area of active investigation for potential biological activities. ontosight.aiontosight.ai
In the realm of synthetic methodology, the development of more efficient and sustainable methods for the synthesis of pyrrolidines remains a key objective. This includes the use of renewable resources and the development of catalytic systems that operate under milder conditions. organic-chemistry.orgacs.org The N-methylation of amines using methanol (B129727), for instance, represents a greener alternative to traditional methods. researchgate.net
The application of pyrrolidine-based organocatalysts is also expected to expand. nih.govunibo.it Researchers are continually designing new catalysts to address challenges in asymmetric synthesis, aiming for higher enantioselectivities and broader substrate scopes. nih.gov The development of catalysts that can function in environmentally friendly solvents like water is a particularly important goal. unibo.it
The exploration of pyrrolidine derivatives in materials science is another promising frontier. These compounds can be incorporated into polymers and other materials to enhance their properties. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
